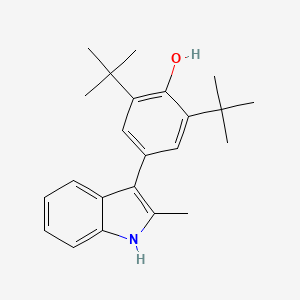
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with two tert-butyl groups and an indole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which undergoes alkylation with isobutene in the presence of a catalyst such as aluminium phenoxide to introduce the tert-butyl groups.
Indole Introduction: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction with an appropriate indole derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the indole moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism by which 2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol exerts its effects is primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may also interact with various molecular targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-(2-methyl-1H-indol-3-yl)phenol is unique due to the presence of the indole moiety, which imparts additional biological activity and potential therapeutic applications compared to other similar antioxidants.
Propiedades
Número CAS |
88973-00-6 |
|---|---|
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-methyl-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-14-20(16-10-8-9-11-19(16)24-14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3 |
Clave InChI |
HWDKWDLUQNIFDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)



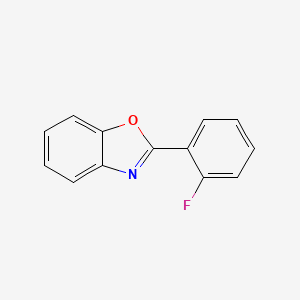
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
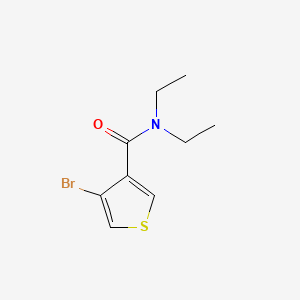
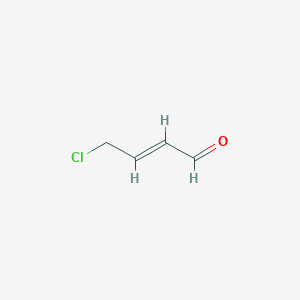


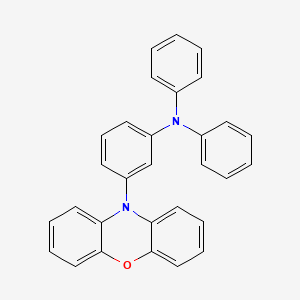
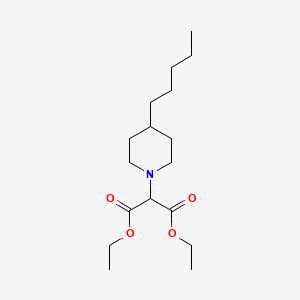
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
